N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
This compound is a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It is also known as PP2, and its other synonyms include AG 1879 and 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine .
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been reported in the literature . One method involves one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrimidine nucleus, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The pyrimidine nucleus is an essential base component of the genetic material of deoxyribonucleic acid (DNA) and has demonstrated various biological activities .Scientific Research Applications
Synthesis and Derivatives
- N
4-(4-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using eco-friendly energy sources like microwave irradiation and ultrasound (Al‐Zaydi, 2009).
Receptor Affinity Studies
- Research indicates that pyrazolo[3,4-d]pyrimidines, including N
4-(4-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, exhibit affinity for A1 adenosine receptors, suggesting potential applications in receptor-targeted therapies (Harden, Quinn, & Scammells, 1991).
Crystallographic and Hydrogen Bonding Studies
- Crystallographic studies have been conducted on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which include analyses of hydrogen bonding in various dimensional structures (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).
Pharmacological Applications
- Some compounds related to N
4-(4-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have been explored for their potential pharmacological applications, including as inhibitors in pharmacological research (Wunder, Tersteegen, Rebmann, Erb, Fahrig, & Hendrix, 2005).
Antimicrobial Activity
- Studies on linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one demonstrate antimicrobial activity against various organisms, highlighting potential applications in antimicrobial research (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010).
Ligand and Receptor Interaction Studies
- The compound has been a subject of study in exploring structure-activity relationships, particularly in ligand interactions with human dopamine receptors, which can be crucial for developing targeted therapies in neurology and psychiatry (Rowley, Collins, Broughton, Davey, Baker, Emms, Marwood, Patel, Ragan, Freedman, Ball, & Leeson, 1997).
Material Science Applications
- In material science, the compound has been studied for its potential in the development of novel materials with desirable properties like thermal stability and fluorescence, relevant for various industrial applications (Wang, Liou, Liaw, & Huang, 2008).
Mechanism of Action
Target of Action
N4-(4-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is primarily targeted towards cyclin-dependent protein kinases (CDKs), specifically CDK6 . CDKs are crucial serine/threonine kinases that play a significant role in cell cycle regulation and transcription .
Mode of Action
The compound interacts with its target, CDK6, by inhibiting its activity . This interaction results in the disruption of the cell cycle, thereby inhibiting the proliferation of cells . The compound’s potent inhibitory activity against CDK6 has been demonstrated in studies involving human breast cancer cells and human gastric cancer cells .
Biochemical Pathways
The inhibition of CDK6 by N4-(4-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine affects the cell cycle regulation pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Result of Action
The primary result of the action of N4-(4-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle via the inhibition of CDK6 . This can lead to the death of cancer cells, thereby exhibiting antitumor activities .
Properties
IUPAC Name |
4-N-(4-chlorophenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6/c26-19-11-13-20(14-12-19)29-23-22-17-28-32(21-9-5-2-6-10-21)24(22)31-25(30-23)27-16-15-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H2,27,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMLBVYFJNAVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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